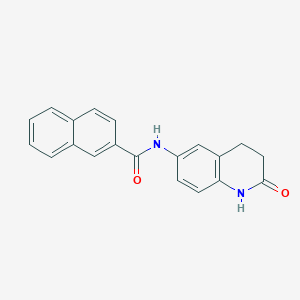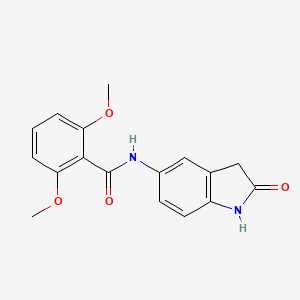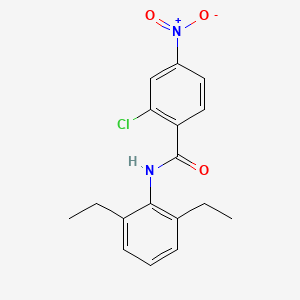
2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide is a chemical compound with the molecular formula C12H16ClNO . It is also known by other names such as 2-Chloro-N-(2,6-diethylphenyl)acetamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a chloroacetanilide moiety, which is a common feature in many organic compounds . The average mass of this compound is 225.714 Da and its monoisotopic mass is 225.092041 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds such as alachlor have been studied. Alachlor, for instance, is degraded by certain bacteria to 2-chloro-N-(2,6-diethylphenyl)acetamide, which is further degraded to 2,6-diethylaniline and 7-ethylindoline .Physical And Chemical Properties Analysis
The compound this compound has a molecular formula of C12H16ClNO and an average mass of 225.714 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has identified derivatives of nitrobenzamides as potential anticancer agents. For example, studies on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives evaluated their cytotoxicity against several human neoplastic cell lines. Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] exhibited significant activity, suggesting the importance of nitro groups in anticancer activity (Romero-Castro et al., 2011).
Anticonvulsant Activity
A study on 4-nitro-N-phenylbenzamides revealed anticonvulsant properties in a series of synthesized compounds. Specifically, N-(2,6-dimethylphenyl)-4-nitrobenzamide showed significant efficacy in maximal electroshock-induced seizure tests, suggesting that the nitrobenzamide structure could have therapeutic applications in seizure management (Bailleux et al., 1995).
Crystal Engineering and Material Science
The nitrobenzamide structure has been explored in crystal engineering for designing new materials with desirable properties. Studies have shown that hydrogen bonds and halogen bonds involving nitrobenzamide compounds can be exploited for crystal design, indicating potential applications in material science and pharmaceutical formulation (Saha et al., 2005).
Antidiabetic Agents
Derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide have been synthesized and tested for their antidiabetic potential. One compound exhibited significant inhibitory activity against α-glucosidase, a key enzyme involved in carbohydrate digestion. Molecular docking and dynamic simulation studies supported the inhibitory potential, suggesting a role for nitrobenzamide derivatives in managing diabetes (Thakral et al., 2020).
Antimicrobial Activity
Mannich bases incorporating 2-chloro 4-nitrobenzamide pharmacophores have been studied for their antimicrobial action. These compounds displayed activity against various Gram-positive and Gram-negative bacteria, indicating the potential of nitrobenzamide derivatives in developing new antimicrobial agents (Joshi et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, Chloro-N-(2,6-dimethylphenyl)acetamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future directions for the study of 2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide and similar compounds could involve further exploration of their degradation pathways and the organisms capable of degrading them. This could provide new insights into the bioremediation of environments contaminated with such compounds .
Wirkmechanismus
Target of Action
It is structurally similar to butachlor , which inhibits cell division by blocking protein synthesis .
Mode of Action
2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide, like butachlor, is likely a selective systemic herbicide. It is absorbed primarily by the germinating shoots, and secondarily by the roots, with translocation throughout the plant, giving higher concentrations in vegetative parts than in reproductive parts .
Biochemical Pathways
Butachlor, a similar compound, inhibits the biosynthesis of very-long-chain fatty acids (vlcfas) in microsomes . It’s plausible that this compound might affect similar pathways.
Pharmacokinetics
The molecular weight of the compound is 225715 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on its similarity to butachlor, it may inhibit cell division by blocking protein synthesis, leading to the death of target weeds .
Eigenschaften
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-11-6-5-7-12(4-2)16(11)19-17(21)14-9-8-13(20(22)23)10-15(14)18/h5-10H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWPUQABOMKFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2557411.png)
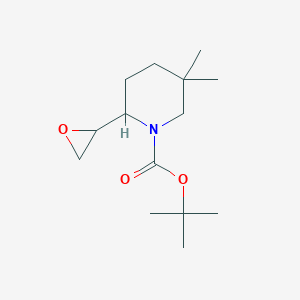
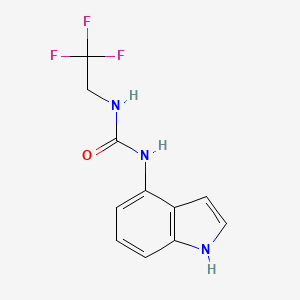

![4-methoxy-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2557418.png)
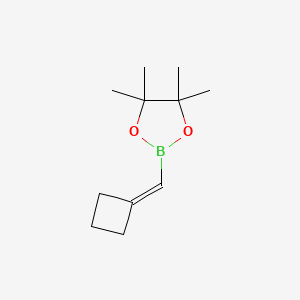


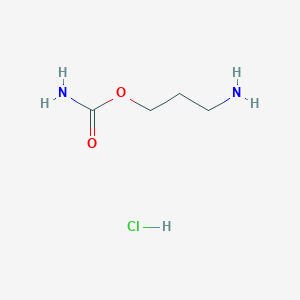
![2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2557425.png)
